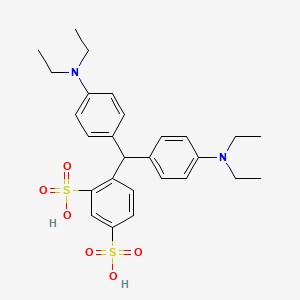
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is a complex organic compound with the molecular formula C27H34N2O6S2 and a molar mass of 546.7 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to a phenyl ring, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid or oleum to achieve the sulfonation . The diethylamino groups are then introduced through a nucleophilic substitution reaction using diethylamine under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine, other nucleophiles, controlled temperature and pressure.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- involves its interaction with various molecular targets and pathways. The diethylamino groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedisulfonic acid, 4-(bis(4-(dimethylamino)phenyl)methyl)-: Similar structure but with dimethylamino groups instead of diethylamino groups.
4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)-1,3-benzenedisulfonic acid: Contains hydroxy groups in addition to diethylamino groups.
Uniqueness
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is unique due to its specific combination of diethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high solubility and specific binding interactions .
Eigenschaften
CAS-Nummer |
21016-37-5 |
|---|---|
Molekularformel |
C27H34N2O6S2 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
4-[bis[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C27H34N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35) |
InChI-Schlüssel |
RJKKOTYXWNWZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)

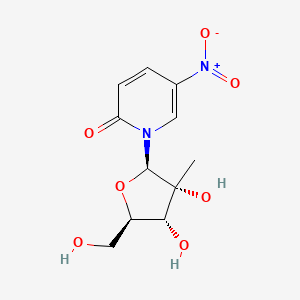
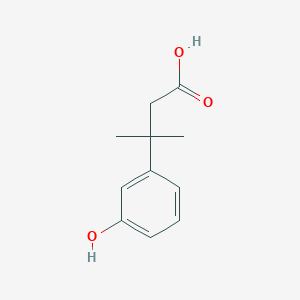
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
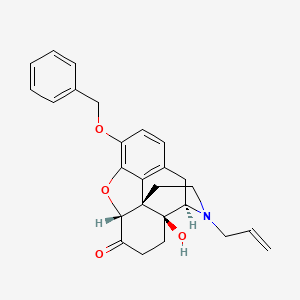
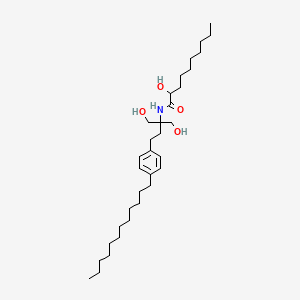
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)

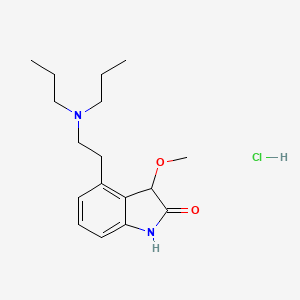
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)

